molecular formula C11H14FN B13038572 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine

Cat. No.: B13038572
M. Wt: 179.23 g/mol
InChI Key: YBRJKHXTOYYHHR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H14FN This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a fluorophenyl group at the second carbon position

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C11H14FN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2

InChI Key

YBRJKHXTOYYHHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2F)N

Origin of Product

United States

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